[1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol
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Overview
Description
[1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol is a chemical compound that features a piperidine ring substituted with a quinoxaline moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol typically involves the reaction of 6-chloroquinoxaline with piperidine derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The quinoxaline moiety can be reduced under specific conditions.
Substitution: The chloro group on the quinoxaline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced quinoxaline derivative.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of piperidine and quinoxaline derivatives with biological targets. It may serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structure may be modified to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and quinoxaline moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Uniqueness
Compared to similar compounds, [1-(6-Chloroquinoxalin-2-yl)piperidin-4-yl]methanol is unique due to the presence of the quinoxaline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H16ClN3O |
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Molecular Weight |
277.75 g/mol |
IUPAC Name |
[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C14H16ClN3O/c15-11-1-2-12-13(7-11)16-8-14(17-12)18-5-3-10(9-19)4-6-18/h1-2,7-8,10,19H,3-6,9H2 |
InChI Key |
UMOHFGWOUIROLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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